molecular formula C8H10FNO3 B1484747 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid CAS No. 2090791-67-4

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid

Cat. No.: B1484747
CAS No.: 2090791-67-4
M. Wt: 187.17 g/mol
InChI Key: DPPRLGYZZQRMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid is a useful research compound. Its molecular formula is C8H10FNO3 and its molecular weight is 187.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid is the bromodomain and extraterminal (BET) protein family . The BET protein family plays a crucial role in regulating gene transcription.

Mode of Action

This compound acts as a potent and selective inhibitor of the BET protein family . It interacts with these proteins, inhibiting their function and leading to changes in gene transcription.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in gene transcription due to the inhibition of the BET protein family . These changes can affect various cellular functions and processes.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO3/c1-4-6(5(2)13-10-4)3-7(9)8(11)12/h7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPRLGYZZQRMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid
Reactant of Route 2
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid
Reactant of Route 3
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid
Reactant of Route 4
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid
Reactant of Route 5
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid
Reactant of Route 6
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-fluoropropanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.